molecular formula C9H10ClN3O2 B14470800 N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide CAS No. 70793-56-5

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

Cat. No.: B14470800
CAS No.: 70793-56-5
M. Wt: 227.65 g/mol
InChI Key: JCEOTIGGJKOJRB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide (C₉H₁₀ClN₃O₂; molecular weight: 227.65 g/mol) is a hydrazine-functionalized amide derivative characterized by a 2-chlorophenyl substituent and a β-ketohydrazide moiety. Its structure comprises three key functional groups:

  • 2-chlorophenyl group: Enhances lipophilicity and influences electronic properties.
  • 3-oxopropanamide backbone: Provides a planar, conjugated system for intermolecular interactions.

Properties

CAS No.

70793-56-5

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-8(14)5-9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15)

InChI Key

JCEOTIGGJKOJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Synthesis Method Yield (%) Key Applications/Properties
N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide C₉H₁₀ClN₃O₂ Hydrazinyl, chlorophenyl, β-ketamide Not explicitly reported N/A Potential pharmacophore for drug design
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chlorophenyl High-purity monomer synthesis N/A Polyimide polymer precursor
(E/Z)-N-benzyl-3-(2-(2-chlorobenzylidene)hydrazinyl)-3-oxopropanamide C₁₈H₁₇ClN₄O₂ Benzylidene hydrazine, β-ketamide Reflux with 2-chlorobenzaldehyde 51% (E), 25% (Z) Isomeric study, spectroscopic analysis
N-(3-(4-chlorophenyl)-pyrrolidin-3-yl)-N-propylacetamide C₂₂H₂₉ClN₂O₂ Pyrrolidinone, chlorophenyl, acetamide Multicomponent reaction with NaH 78% Biological activity exploration

Functional Group Impact on Reactivity and Bioactivity

  • Hydrazinyl Group : Present in both the target compound and ’s analogs, this group enables Schiff base formation and metal coordination, critical for enzyme inhibition or antimicrobial activity.
  • Chlorophenyl Substitution : The 2-chloro position in the target compound may enhance π-π stacking compared to 4-chloro derivatives (), influencing binding affinity in biological targets.
  • β-Ketamide vs. Phthalimide : The β-ketamide’s flexibility (target compound) contrasts with phthalimide’s rigidity (), affecting solubility and intermolecular interactions.

Biological Activity

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl hydrazine with appropriate acylating agents. The resulting compound features a hydrazinyl moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

N 2 Chlorophenyl 3 hydrazinyl 3 oxopropanamide\text{N 2 Chlorophenyl 3 hydrazinyl 3 oxopropanamide}

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In comparative studies, it has shown effectiveness similar to or exceeding that of standard antibiotics such as ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values for this compound suggest strong antibacterial properties, making it a candidate for further development in treating bacterial infections.

CompoundMIC (µg/mL)Bacterial Strain
This compound8E. coli
Ciprofloxacin4E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. Notably, it has shown promising results against breast cancer cell lines MCF-7 and MDA-MB-468, with IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-46812Cell cycle arrest

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death.
  • Anticancer Mechanism : Its anticancer effects are attributed to the induction of apoptosis and interference with the cell cycle, particularly in cancerous cells. Molecular docking studies have suggested that it may interact with key enzymes involved in cancer cell proliferation.

Case Studies

In a recent study published in Arabian Journal of Chemistry, researchers synthesized a series of hydrazone derivatives, including this compound, and assessed their biological activities. The study found that this compound exhibited significant antiproliferative activity against several cancer cell lines and highlighted its potential as a lead candidate for drug development .

Another investigation focused on the antimicrobial efficacy of various hydrazone derivatives, revealing that this compound had comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics .

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